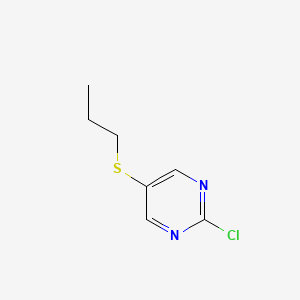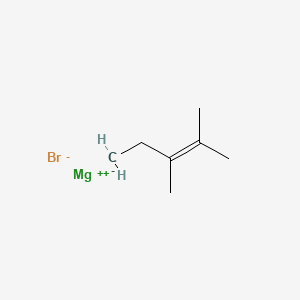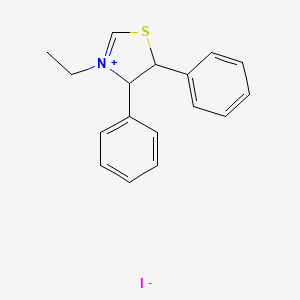
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hepta-1,6-diyn backbone with two methoxyphenyl groups attached at the 1 and 7 positions, and a hydroxyl group at the 4 position. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL typically involves multi-step organic reactions One common method includes the coupling of 3-methoxyphenylacetylene with a suitable diyn precursor under palladium-catalyzed conditions The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diyn backbone can be reduced to double or single bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include:
Oxidation: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-one.
Reduction: 1,7-Bis(3-methoxyphenyl)hepta-1,6-diene-4-OL.
Substitution: 1,7-Bis(3-substituted phenyl)hepta-1,6-diyn-4-OL.
科学研究应用
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The diyn backbone can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione.
Gingerenone A: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one.
Tetrahydrocurcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione.
Uniqueness
1,7-Bis(3-methoxyphenyl)hepta-1,6-diyn-4-OL is unique due to its diyn backbone, which imparts distinct electronic and structural properties compared to similar compounds like curcumin and gingerenone A. These properties make it a valuable compound for studying reaction mechanisms and developing new materials.
属性
CAS 编号 |
138333-47-8 |
|---|---|
分子式 |
C21H20O3 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
1,7-bis(3-methoxyphenyl)hepta-1,6-diyn-4-ol |
InChI |
InChI=1S/C21H20O3/c1-23-20-13-5-9-17(15-20)7-3-11-19(22)12-4-8-18-10-6-14-21(16-18)24-2/h5-6,9-10,13-16,19,22H,11-12H2,1-2H3 |
InChI 键 |
AKAOLPNIECSZGC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C#CCC(CC#CC2=CC(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


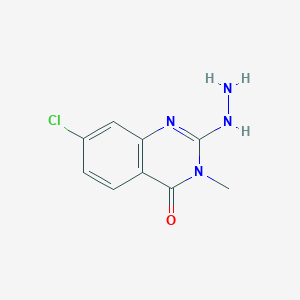
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
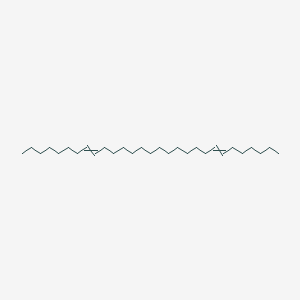

![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
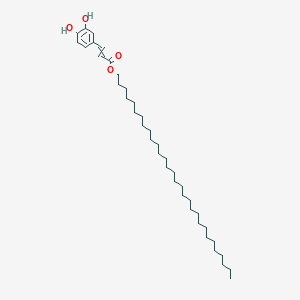

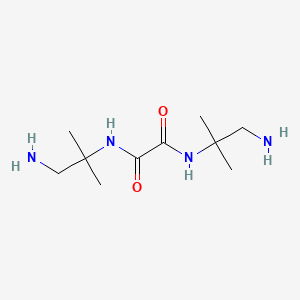
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)


